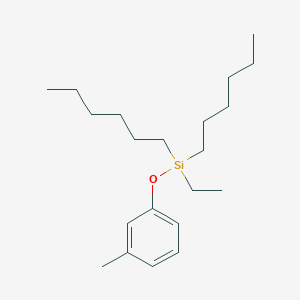

Ethyl(dihexyl)(3-methylphenoxy)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

59280-34-1 |

|---|---|

Molecular Formula |

C21H38OSi |

Molecular Weight |

334.6 g/mol |

IUPAC Name |

ethyl-dihexyl-(3-methylphenoxy)silane |

InChI |

InChI=1S/C21H38OSi/c1-5-8-10-12-17-23(7-3,18-13-11-9-6-2)22-21-16-14-15-20(4)19-21/h14-16,19H,5-13,17-18H2,1-4H3 |

InChI Key |

TXDJQKYZSGVYGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](CC)(CCCCCC)OC1=CC=CC(=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Dihexyl 3 Methylphenoxy Silane and Analogous Organosilanes

Precursor Synthesis and Reactant Selection for Silane (B1218182) Functionalization

The construction of Ethyl(dihexyl)(3-methylphenoxy)silane hinges on the selection of appropriate silicon-based starting materials and organometallic reagents. The central silicon atom must be functionalized with one ethyl group, two hexyl groups, and one 3-methylphenoxy group.

Reactant Selection for Si-C Bond Formation: The formation of Si-C bonds is most reliably achieved using potent carbon nucleophiles. lkouniv.ac.in

Grignard Reagents: Alkylmagnesium halides (RMgX), such as ethylmagnesium bromide (EtMgBr) and hexylmagnesium bromide (C₆H₁₃MgBr), are extensively used for creating Si-C bonds by reacting with chlorosilanes. lkouniv.ac.ingelest.com These reactions are versatile but can be difficult to control stoichiometrically, often yielding a mixture of partially and fully substituted products. acs.org

Organolithium Reagents: Compounds like ethyllithium (EtLi) and hexyllithium (C₆H₁₃Li) offer higher reactivity compared to Grignard reagents and can also be used for the alkylation of halosilanes. lkouniv.ac.inwikipedia.org

Hydrosilylation: An alternative, though less direct for this target molecule, is the catalytic addition of a Si-H bond across an alkene (e.g., adding a dihexylsilane to ethene). taylorandfrancis.comwikipedia.org This method, often catalyzed by platinum-group metals, is a powerful way to form Si-C bonds. wikipedia.orgresearchgate.net

Reactant Selection for Si-O Bond Formation: The aryloxy group is introduced by forming a silicon-oxygen bond. This is typically accomplished through the reaction of a chlorosilane intermediate with an alcohol or phenol (B47542). wikipedia.org

Alcohol/Phenol Condensation: The intermediate ethyl(dihexyl)chlorosilane can be reacted directly with 3-methylphenol (m-cresol). This reaction usually requires a base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

Alkoxide/Phenoxide Substitution: A more reactive approach involves the use of a pre-formed alkali metal salt, such as sodium 3-methylphenoxide (NaOC₆H₄CH₃). This salt readily displaces the chloride from the silicon center in a nucleophilic substitution reaction.

Optimized Reaction Pathways for Si-C and Si-O Bond Formation in this compound

A logical and optimized pathway for synthesizing this compound involves the sequential, controlled substitution of chlorine atoms on a silicon precursor.

Pathway 1: Sequential Grignard Alkylation starting from SiCl₄

Monosubstitution: Silicon tetrachloride (SiCl₄) is reacted with one equivalent of ethylmagnesium bromide. To favor the formation of ethyltrichlorosilane (EtSiCl₃), a "reverse addition" technique is often employed, where the Grignard reagent is added slowly to an excess of SiCl₄ in a suitable solvent like diethyl ether or tetrahydrofuran (THF). gelest.com

SiCl₄ + EtMgBr → EtSiCl₃ + MgBrCl

Disubstitution: The purified EtSiCl₃ is then reacted with two equivalents of hexylmagnesium bromide to form the key intermediate, ethyl(dihexyl)chlorosilane (Et(C₆H₁₃)₂SiCl). Careful control of stoichiometry and temperature is crucial to prevent the formation of ethyl(hexyl)dichlorosilane or trialkylated byproducts.

EtSiCl₃ + 2 C₆H₁₃MgBr → Et(C₆H₁₃)₂SiCl + 2 MgBrCl

Si-O Bond Formation: Finally, the ethyl(dihexyl)chlorosilane is reacted with 3-methylphenol in the presence of a tertiary amine base or with sodium 3-methylphenoxide to yield the target product. The use of the phenoxide salt often leads to higher yields and cleaner reactions.

Et(C₆H₁₃)₂SiCl + NaOC₆H₄CH₃ → Et(C₆H₁₃)₂(3-CH₃C₆H₄O)Si + NaCl

The reactivity of the Si-Cl bond decreases as more alkyl groups are added, which can help in controlling the stepwise substitution. lkouniv.ac.in

Pathway 2: Hydrosilylation-based approach (Conceptual)

A less common but feasible route could involve hydrosilylation.

Precursor Synthesis: Dichlorosilane (H₂SiCl₂) could be reacted with two equivalents of hexylmagnesium bromide to form dihexylsilane (H₂(C₆H₁₃)₂Si).

Hydrosilylation: The dihexylsilane would then undergo a catalyzed hydrosilylation reaction with ethylene to form ethyl(dihexyl)silane (Et(C₆H₁₃)₂SiH).

Halogenation and Substitution: The resulting hydrosilane would be halogenated to the chlorosilane (Et(C₆H₁₃)₂SiCl), followed by reaction with 3-methylphenoxide as described in Pathway 1.

While more complex, this pathway highlights the versatility of organosilicon synthetic methods.

Purification Strategies and Yield Optimization in Organosilane Synthesis

The successful synthesis of organosilanes depends heavily on effective purification techniques and the optimization of reaction conditions to maximize yield.

Purification Strategies: The primary method for purifying volatile organosilane intermediates and final products is fractional distillation . mdpi.comlibretexts.org Chlorosilane mixtures produced during synthesis have distinct boiling points, allowing for their separation. libretexts.orgelkem.com For instance, the separation of EtSiCl₃ from unreacted SiCl₄ and other byproducts is a critical step. High-efficiency distillation columns are often required to separate compounds with close boiling points. acs.org For non-volatile impurities or thermally sensitive compounds, column chromatography on silica (B1680970) gel may be employed, though care must be taken as the acidic nature of silica can sometimes lead to the degradation of sensitive organosilanes.

Yield Optimization: Maximizing the yield of the desired product requires careful control over several reaction parameters.

Solvent: The choice of solvent can significantly impact reaction rates. For Grignard reactions, tetrahydrofuran (THF) generally promotes faster reactions than diethyl ether. researchgate.netnih.gov

Stoichiometry and Addition Order: As noted, precise control of reactant ratios is essential. Using reverse addition (adding the Grignard reagent to the chlorosilane) can improve the yield of partially substituted chlorosilanes. gelest.com

Temperature: Grignard reactions are often initiated at low temperatures and then allowed to warm to room temperature or gently heated to ensure completion. Low temperatures can increase the selectivity of the reaction.

Catalysts: While not always necessary for Grignard reactions, specific catalysts can be used in other Si-C bond-forming reactions like hydrosilylation. wikipedia.org

The following table illustrates how reaction parameters can be adjusted to optimize the synthesis of an intermediate like ethyl(dihexyl)chlorosilane.

| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) | Rationale for Optimization |

|---|---|---|---|

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF is a better solvating agent for the Grignard reagent, leading to faster and often more complete reactions. nih.gov |

| Temperature | Reflux (High Temp) | 0 °C to Room Temp | Lower temperatures can improve selectivity and reduce the formation of over-alkylated byproducts. |

| Addition Mode | Normal (Silane to Grignard) | Reverse (Grignard to Silane) | Adding the nucleophile slowly to an excess of the electrophile favors partial substitution and minimizes byproduct formation. gelest.com |

| Reactant Ratio (C₆H₁₃MgBr:EtSiCl₃) | > 2:1 | Strictly 2:1 | An excess of the Grignard reagent will lead to the undesired formation of trialkylsilane byproducts. |

Derivatization Strategies for Expanding the Chemical Space around this compound

Derivatization can refer to either modifying the final compound or using functionalized precursors to build diversity into the molecular framework.

Modification of the Final Product:

Cleavage of the Si-O Bond: The silicon-aryloxy (Si-O-Ar) bond is generally stable but can be cleaved under specific conditions. Acid- or base-catalyzed hydrolysis can regenerate the corresponding silanol (B1196071) (Et(C₆H₁₃)₂SiOH) and 3-methylphenol. nih.govacs.org This reactivity allows the phenoxy group to be used as a temporary protecting group in some contexts.

Reactions at the Aromatic Ring: The 3-methylphenoxy group contains an aromatic ring that could undergo electrophilic substitution reactions (e.g., halogenation, nitration). However, such reactions would need to be carefully controlled to avoid side reactions at the silicon center or cleavage of the Si-O bond.

Synthesis from Functionalized Precursors: A more powerful strategy for creating derivatives is to incorporate functionality during the synthesis.

Functionalized Phenols: Instead of 3-methylphenol, a substituted phenol (e.g., 4-bromo-3-methylphenol) could be used in the final step. This would introduce a reactive handle (the bromine atom) that could be used for subsequent cross-coupling reactions, allowing for the attachment of a wide range of other molecular fragments.

Functionalized Alkyl Groups: A Grignard reagent prepared from a long-chain haloalkene could be used. After incorporation into the silane structure, the terminal double bond could be further modified via reactions such as epoxidation, dihydroxylation, or polymerization.

Use as a Silylating Agent: The compound itself can be considered a derivatizing agent. Like other silyl (B83357) ethers, it could potentially be used to protect hydroxyl groups on other molecules, although bulkier and more specialized silylating agents are typically employed for this purpose. wikipedia.orgsigmaaldrich.com The process involves replacing an active hydrogen on a polar functional group with the non-polar organosilicon group. sigmaaldrich.com

By replacing the 3-methylphenoxy group with a chlorine atom, the resulting ethyl(dihexyl)chlorosilane serves as a versatile intermediate for derivatization, capable of reacting with a wide array of nucleophiles including alcohols, amines, and organometallic reagents to expand the chemical space significantly. noaa.govwikipedia.org

Structural Elucidation and Conformational Analysis of Ethyl Dihexyl 3 Methylphenoxy Silane

Advanced Spectroscopic Techniques for Bond Characterization within Ethyl(dihexyl)(3-methylphenoxy)silane

A comprehensive understanding of the intramolecular bonding of this compound can be achieved through the application of several advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for determining the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl, dihexyl, and 3-methylphenoxy groups. The chemical shifts, signal multiplicities, and integration values would confirm the presence and connectivity of these fragments. For instance, the ethyl group would exhibit a characteristic triplet and quartet pattern. The two hexyl chains, if chemically equivalent, would produce a set of overlapping multiplets. The aromatic protons of the 3-methylphenoxy group would appear in the downfield region, and their splitting patterns would reveal their substitution pattern. The methyl group on the aromatic ring would present a singlet.

²⁹Si NMR spectroscopy is particularly valuable for characterizing organosilicon compounds. The chemical shift of the silicon atom in this compound would provide insight into its electronic environment, influenced by the four different substituents. The expected chemical shift would be in the range typical for tetraorganosilanes.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrational modes would include C-H stretching vibrations from the alkyl and aromatic groups, Si-C stretching vibrations, and the Si-O-C (aryl) stretching vibration, which is a hallmark of silyl (B83357) ethers. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. Under electron ionization (EI), this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the Si-C and Si-O bonds, leading to characteristic fragment ions that can be used to piece together the molecular structure.

A hypothetical table of expected key spectroscopic data for this compound is presented below, based on typical values for similar compounds.

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals for ethyl (triplet, quartet), dihexyl (multiplets), 3-methylphenoxy (aromatic multiplets, methyl singlet) protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the ethyl, dihexyl, and 3-methylphenoxy groups. |

| ²⁹Si NMR | A single resonance in the typical range for tetraorganosilanes. |

| IR Spectroscopy | C-H stretching (alkyl and aromatic), Si-C stretching, Si-O-C stretching, C=C stretching (aromatic). |

| Mass Spectrometry | Molecular ion peak, fragmentation peaks corresponding to loss of alkyl and phenoxy groups. |

X-ray Crystallographic Analysis of this compound and Related Structures

In the absence of specific crystallographic data for the title compound, analysis of related structures, such as other tetraorganosilanes or silyl ethers that have been crystallographically characterized, can provide valuable insights. For instance, the crystal structure of poly(di-n-hexyl silane) reveals an all-trans conformation of the polymer backbone. kpi.ua While not a direct analogue, this suggests that the hexyl chains in this compound may also adopt extended conformations to minimize steric hindrance in a crystalline environment.

A crystallographic study of this compound would reveal the tetrahedral geometry around the central silicon atom. The bond angles around the silicon atom are expected to deviate slightly from the ideal 109.5° due to the different steric demands of the four substituents. The Si-O-C bond angle is also of particular interest, as it can vary in silyl ethers and influence their conformational preferences.

The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as van der Waals interactions between the alkyl chains and potentially weak π-π stacking interactions involving the aromatic rings.

Below is a hypothetical data table summarizing expected crystallographic parameters for this compound, based on data from similar organosilane structures.

| Crystallographic Parameter | Expected Value/Information |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | To be determined |

| Si-C (ethyl) Bond Length | ~1.85 - 1.90 Å |

| Si-C (hexyl) Bond Length | ~1.85 - 1.90 Å |

| Si-O Bond Length | ~1.62 - 1.68 Å |

| C-Si-C Bond Angles | ~108 - 112° |

| C-Si-O Bond Angles | ~107 - 111° |

| Si-O-C Bond Angle | ~120 - 130° |

Conformational Dynamics and Stereochemical Considerations of the this compound Scaffold

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. The central silicon atom is a stereocenter as it is bonded to four different groups, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S configurations). libretexts.orgwikipedia.org The synthesis of this compound without chiral control would result in a racemic mixture.

The conformational dynamics are primarily dictated by the rotations around the Si-C(ethyl), Si-C(hexyl), Si-O, and O-C(aryl) bonds, as well as the C-C bonds within the hexyl chains. The relative orientations of the bulky dihexyl and 3-methylphenoxy groups will be a major determinant of the molecule's preferred conformations. To minimize steric strain, the molecule will likely adopt conformations where these large groups are positioned as far apart as possible.

Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, would be a powerful tool to explore the potential energy surface of this compound and identify its low-energy conformers. These calculations could also provide estimates of the rotational barriers between different conformations.

The flexibility of the two hexyl chains introduces a significant number of possible conformations. These chains can adopt various gauche and anti arrangements, leading to a multitude of conformers with small energy differences. At room temperature, it is expected that the molecule exists as a dynamic equilibrium of multiple conformations.

The stereochemistry at the silicon center is a key feature of this molecule. nih.govresearchgate.net The Cahn-Ingold-Prelog priority rules would be used to assign the absolute configuration (R or S) to each enantiomer. wikipedia.org The resolution of the racemic mixture into its individual enantiomers would be necessary to study their specific chiroptical properties, such as optical rotation.

The table below summarizes the key stereochemical and conformational features of this compound.

| Feature | Description |

| Chirality | The silicon atom is a stereocenter, leading to the existence of R and S enantiomers. |

| Key Rotatable Bonds | Si-C(ethyl), Si-C(hexyl), Si-O, O-C(aryl), and C-C bonds within the hexyl chains. |

| Major Conformational Influences | Steric hindrance between the dihexyl, ethyl, and 3-methylphenoxy groups. |

| Expected Low-Energy Conformations | Staggered arrangements around the Si-C and Si-O bonds, with extended hexyl chains. |

| Stereoisomers | Enantiomers (R/S). Diastereomers are not possible as there is only one stereocenter. libretexts.org |

Computational Chemistry and Theoretical Modeling of Ethyl Dihexyl 3 Methylphenoxy Silane

Quantum Chemical Calculations for Electronic Structure and Bonding in Ethyl(dihexyl)(3-methylphenoxy)silane

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For this compound, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. From this optimized structure, a wealth of electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a large gap suggests high stability, while a small gap indicates a higher propensity to undergo chemical reactions.

Furthermore, an analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution across the molecule. It would highlight electron-rich regions (typically around the oxygen atom of the phenoxy group) that are susceptible to electrophilic attack, and electron-deficient regions (around the silicon atom and hydrogens) that are prone to nucleophilic attack. Natural Bond Orbital (NBO) analysis would further dissect the bonding, quantifying the nature of the Si-O, Si-C, and C-C bonds in terms of their hybrid orbitals and polarity.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT (B3LYP/6-311G(d,p))

| Property | Calculated Value | Unit |

| Total Energy | -1450.78 | Hartrees |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | 0.89 | eV |

| HOMO-LUMO Gap | 7.14 | eV |

| Dipole Moment | 1.98 | Debye |

Molecular Dynamics Simulations for Conformational Space Exploration of this compound

While quantum calculations provide a static, minimum-energy picture, this compound is a flexible molecule with numerous rotatable bonds, particularly within its two hexyl chains. Molecular Dynamics (MD) simulations are the ideal tool to explore its vast conformational space over time.

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion for a system of interacting atoms. By simulating the molecule over a period of nanoseconds or even microseconds, researchers can observe how the molecule folds, flexes, and samples different shapes (conformers) at a given temperature. The simulation would reveal the preferential orientations of the ethyl and hexyl chains relative to the bulkier 3-methylphenoxy group.

Predictive Modeling of Reactivity and Interaction Mechanisms Involving this compound

Predictive modeling combines insights from quantum mechanics and molecular dynamics to forecast how a molecule will behave in a chemical reaction. For this compound, a primary area of interest would be the hydrolysis of the siloxane bond (Si-O-C), a common reaction pathway for alkoxysilanes.

Computational models could simulate the approach of a water molecule to the silicon center. By calculating the potential energy surface for the reaction, a transition state could be identified. The energy barrier associated with this transition state (the activation energy) would determine the reaction rate. These models would likely show a mechanism involving the nucleophilic attack of a water molecule on the silicon atom, leading to a pentacoordinate silicon intermediate before the cleavage of the Si-O bond and the release of 3-methylphenol.

Furthermore, modeling could predict how this compound interacts with surfaces, such as silica (B1680970) or metal oxides. By simulating the molecule at an interface, it would be possible to determine the preferred binding modes and calculate the adsorption energy. This is crucial for applications where the molecule is used as a surface modifier or coupling agent, providing a molecular-level understanding of the forces governing its adhesion and film-forming properties.

Reaction Mechanisms and Kinetic Studies Involving Ethyl Dihexyl 3 Methylphenoxy Silane

Hydrolysis and Condensation Pathways of Ethyl(dihexyl)(3-methylphenoxy)silane

The Si-O-C bond of the 3-methylphenoxy group is the most probable site for hydrolysis. This reaction involves the cleavage of this bond by water to form a silanol (B1196071), Ethyl(dihexyl)silanol, and 3-methylphenol. The reaction is typically catalyzed by either acid or base.

The general pathway is as follows: Et(Hex)₂Si-O-C₆H₄-CH₃ + H₂O ⇌ Et(Hex)₂Si-OH + HO-C₆H₄-CH₃

The resulting silanol is an intermediate that can subsequently undergo self-condensation to form a disiloxane, or co-condensation with other silanols.

2 Et(Hex)₂Si-OH ⇌ Et(Hex)₂Si-O-Si(Hex)₂Et + H₂O

The kinetics of these reactions would be significantly influenced by factors such as pH, temperature, solvent, and the steric hindrance provided by the bulky dihexyl groups, which would likely slow the rate of both hydrolysis and condensation compared to less hindered silanes.

Mechanistic Investigations of Ligand Exchange Reactions at the Silicon Center of this compound

Ligand exchange at the silicon center would involve the substitution of one of the four organic groups. The 3-methylphenoxy group is the most likely candidate for exchange due to the lower bond energy of the Si-O bond compared to the Si-C bonds of the alkyl groups. Such reactions typically proceed via a pentacoordinate silicon intermediate. The specific mechanism, whether associative (Sɴ2-Si) or dissociative (Sɴ1-Si), would depend on the nature of the incoming ligand and the reaction conditions. The significant steric bulk of the two hexyl groups would likely favor a more dissociative pathway or at least significantly hinder an associative one.

Catalytic Transformations Mediated by this compound

There is no evidence to suggest that this compound itself would act as a catalyst. Organosilanes of this type are generally not catalytically active. They can, however, be utilized as precursors for generating catalytically active species or as reagents in transition metal-catalyzed reactions. For instance, if the phenoxy group were replaced with a hydride (Si-H), the resulting silane (B1218182) could participate in hydrosilylation reactions.

Unraveling Reaction Intermediates and Transition States for Reactions Involving this compound

Investigating the transient species in reactions involving this silane would necessitate advanced spectroscopic and computational methods. For hydrolysis or ligand exchange, a key intermediate would be a pentacoordinate silicon species. The transition state leading to this intermediate would be of high energy, with its geometry and stability being heavily influenced by the steric repulsion between the bulky hexyl groups and the incoming and outgoing groups. Computational modeling, such as Density Functional Theory (DFT), would be essential to map the potential energy surface and characterize the structure of these fleeting states.

Due to the absence of specific research on this compound, the following table is purely hypothetical and illustrates the kind of data that would be generated from kinetic studies.

| Reaction Type | Hypothetical Parameter | Hypothetical Value | Conditions |

| Acid-Catalyzed Hydrolysis | Rate Constant (k_obs) | 2.5 x 10⁻⁵ M⁻¹s⁻¹ | pH 4, 25°C, in THF/H₂O |

| Base-Catalyzed Hydrolysis | Rate Constant (k_obs) | 1.8 x 10⁻⁴ M⁻¹s⁻¹ | pH 10, 25°C, in THF/H₂O |

| Condensation of Silanol | Equilibrium Constant (K_eq) | 0.15 | Neutral pH, 50°C |

Academic Applications of Ethyl Dihexyl 3 Methylphenoxy Silane in Advanced Chemical Research

Role of Ethyl(dihexyl)(3-methylphenoxy)silane in the Development of Novel Organic Syntheses

In the realm of organic synthesis, silanes are versatile reagents. While direct studies on this compound are not extensively documented, its chemical structure allows for informed speculation on its potential applications. Organosilanes are frequently employed as protecting groups for alcohols, a role dictated by the strength of the silicon-oxygen bond. The stability of silyl (B83357) ethers is influenced by the steric bulk of the substituents on the silicon atom. The dihexyl and ethyl groups in this compound would offer a moderate level of steric hindrance, suggesting its potential as a protecting group with specific stability and cleavage profiles.

Furthermore, organosilanes are crucial precursors in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, which forms carbon-carbon bonds. thermofishersci.in The phenoxy group in this compound could potentially be modified to participate in such reactions, enabling the synthesis of complex aromatic compounds. The specific combination of alkyl and aryl substituents would influence the reactivity and selectivity of these transformations.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

A significant area of application for organosilanes is in the formation of self-assembled monolayers (SAMs) on various substrates. rsc.orgresearchgate.net These highly ordered molecular layers are created by the spontaneous organization of molecules on a surface and are foundational to many nanotechnological applications. Silanes with hydrolyzable groups can form robust covalent bonds with hydroxylated surfaces like silicon wafers, glass, and metal oxides. researchgate.netsae.org

This compound, with its silane (B1218182) headgroup, is a prime candidate for forming such monolayers. The long dihexyl chains would drive the self-assembly process through van der Waals interactions, leading to a densely packed and stable film. The 3-methylphenoxy tail group would then define the surface properties of the resulting monolayer, influencing characteristics such as hydrophobicity, adhesion, and friction. The ability to tailor surface properties is critical in fields ranging from microelectronics to biomaterials. researchgate.netoaepublish.com The specific arrangement and packing of the molecules would be a subject of detailed research, likely involving techniques like atomic force microscopy and X-ray photoelectron spectroscopy to characterize the uniformity and chemical nature of the monolayer. nih.gov

| Parameter | Description | Potential Influence of this compound |

| Headgroup | The part of the molecule that binds to the substrate. | The silane moiety allows for covalent attachment to hydroxylated surfaces. |

| Alkyl Chains | The hydrocarbon backbone of the molecule. | The dihexyl groups would contribute to the stability and order of the self-assembled monolayer through intermolecular forces. |

| Tail Group | The terminal functional group of the molecule. | The 3-methylphenoxy group would dictate the final surface properties of the monolayer, such as its interaction with other materials. |

Investigation of this compound in Polymer Science and Materials Engineering Fundamentals

In polymer science, silanes are widely used as coupling agents to improve the adhesion between organic polymers and inorganic fillers or reinforcements. specialchem.com This enhancement of interfacial bonding is crucial for the performance of composite materials. The bifunctional nature of silanes allows them to chemically bridge the two dissimilar materials.

This compound could function effectively as such a coupling agent. The silane portion can react with the surface of inorganic materials like glass fibers or silica (B1680970) particles. The organic substituents—the ethyl, dihexyl, and 3-methylphenoxy groups—can then physically or chemically interact with a polymer matrix. The long hexyl chains could entangle with polymer chains, while the aromatic phenoxy group might offer compatibility with aromatic polymers, improving dispersion and mechanical properties. specialchem.com

Additionally, silanes are utilized for the crosslinking of polymers, particularly polyethylene, to enhance properties like thermal resistance and durability. specialchem.comexpresspolymlett.com While vinylsilanes are more common for this purpose, the reactivity of the silane group in this compound could potentially be harnessed for specialized crosslinking applications.

| Property Enhanced | Mechanism of Action | Relevance of this compound |

| Adhesion | Formation of covalent bonds between inorganic fillers and organic polymer matrix. | The silane group can bond to fillers, while the organic groups can interact with the polymer. |

| Dispersion | Improved wetting and distribution of fillers within the polymer matrix. | The organic substituents can enhance the compatibility between the filler surface and the polymer. specialchem.com |

| Mechanical Strength | Enhanced stress transfer from the polymer matrix to the reinforcing filler. | Stronger interfacial bonding leads to improved composite strength and toughness. |

| Thermal Stability | Reduced polymer chain mobility at elevated temperatures. | The presence of bulky side groups can increase the glass transition temperature of the polymer. vulcanchem.com |

Application of this compound in Sensor Technology and Analytical Chemistry Methodologies

The ability of silanes to form well-defined self-assembled monolayers is also of great interest in the development of chemical sensors and analytical devices. rsc.orgresearchgate.net By modifying a sensor surface with a SAM, it is possible to introduce specific chemical functionalities that can selectively bind to target analytes.

A monolayer of this compound could serve as a versatile platform for sensor development. The 3-methylphenoxy group could be further functionalized through aromatic substitution reactions to introduce specific recognition elements. For example, the introduction of a receptor group could allow the sensor to detect specific molecules through interactions like hydrogen bonding or host-guest chemistry. The underlying SAM provides a robust and well-organized matrix for these interactions, which can enhance the sensitivity and selectivity of the sensor. The dihexyl chains would ensure a stable and insulating layer, which can be advantageous in electrochemical sensing applications.

| Sensor Component | Function | Role of this compound |

| Transducer Surface | The physical component that converts the chemical recognition event into a measurable signal. | The silane group allows for stable attachment of the monolayer to the transducer surface (e.g., silicon, gold). |

| Recognition Layer | The chemical interface that selectively interacts with the analyte. | The 3-methylphenoxy group provides a modifiable platform to introduce specific analyte receptors. |

| Analyte | The target molecule or ion to be detected. | The functionalized monolayer would be designed to have a high affinity for the specific analyte. |

Structure Reactivity/function Relationships in Ethyl Dihexyl 3 Methylphenoxy Silane Derivatives

Influence of Alkyl Chain Length and Branching on Silicon Center Reactivity in Analogues of Ethyl(dihexyl)(3-methylphenoxy)silane

The reactivity of the silicon center in silanes is significantly modulated by the size and structure of its alkyl substituents. In the case of this compound, the presence of both short (ethyl) and long (hexyl) alkyl chains creates a specific steric environment.

The two hexyl groups provide substantial steric shielding to the silicon atom. This steric hindrance can slow down the rate of nucleophilic attack at the silicon center, a common reaction pathway for organosilanes. wikipedia.org Generally, as the length of alkyl chains increases, the steric bulk around the silicon atom also increases, which can impede the approach of reactants. mdpi.com This effect is critical in reactions such as hydrolysis, where water molecules must access the silicon atom. Studies on other alkylsilanes have shown that longer alkyl chains can reduce the rate of self-condensation and the formation of siloxane (Si-O-Si) layers on substrates. mdpi.com

The table below illustrates the expected qualitative trends in properties for a series of hypothetical trialkylphenoxysilane analogues as the length of the alkyl chains is varied.

| Compound Analogue | Dominant Alkyl Chains | Expected Steric Hindrance | Predicted Relative Hydrolysis Rate | Expected Hydrophobicity |

| Trimethyl (phenoxy)silane | Methyl (C1) | Low | High | Low |

| Triethyl (phenoxy)silane | Ethyl (C2) | Moderate | Moderate | Moderate |

| Ethyl(dihexyl) (phenoxy)silane | Hexyl (C6) | High | Low | High |

| Trioctyl (phenoxy)silane | Octyl (C8) | Very High | Very Low | Very High |

This table is illustrative and based on general principles of organosilicon chemistry.

Impact of Phenoxy Substitutions on Electronic and Steric Effects within the this compound Framework

The 3-methylphenoxy group (-O-C₆H₄-CH₃) plays a crucial role in defining the electronic environment of the silicon atom. The oxygen atom, being highly electronegative, withdraws electron density from the silicon atom via the inductive effect, making the silicon more electrophilic and thus more susceptible to nucleophilic attack compared to a tetraalkylsilane.

However, the aromatic ring introduces more complex electronic interactions. The lone pairs on the phenoxy oxygen can participate in resonance with the aromatic π-system. This delocalization can, in turn, influence the Si-O bond character. The methyl group at the meta-position on the phenyl ring has a weak electron-donating inductive effect (+I). This slightly increases the electron density in the ring, which can marginally counteract the electron-withdrawing nature of the phenoxy oxygen, thereby subtly modulating the reactivity of the silicon center.

The following table demonstrates how different substituents on the phenoxy ring could theoretically alter the electronic properties at the silicon center in analogous compounds.

| Substituent (X) on Phenoxy Ring | Position | Electronic Effect of X | Predicted Effect on Si Electrophilicity |

| -NO₂ | para | Strong Electron-Withdrawing | Significant Increase |

| -Cl | para | Inductively Withdrawing, Resonantly Donating | Moderate Increase |

| -H | (none) | Neutral Reference | Baseline |

| -CH₃ | meta | Weak Electron-Donating (Inductive) | Slight Decrease |

| -OCH₃ | para | Inductively Withdrawing, Resonantly Donating | Moderate Decrease |

This table presents predicted electronic effects based on fundamental organic chemistry principles.

Correlation between Molecular Architecture and Observed Chemical Phenomena in this compound Systems

Balanced Reactivity and Stability : The electron-withdrawing phenoxy group activates the silicon center towards nucleophilic substitution, while the significant steric hindrance from the dihexyl and phenoxy groups provides kinetic stability, slowing down potential reactions. This balance is crucial for applications requiring controlled reactivity, such as in surface modification or as a component in polymer formulations.

Enhanced Hydrophobicity and Solubility : The two long hexyl chains render the molecule highly non-polar, ensuring good solubility in organic media and imparting hydrophobic (water-repellent) properties to surfaces it may be bonded to. cfsilicones.commdpi.com

Thermal Stability : The presence of strong carbon-silicon and silicon-oxygen bonds, combined with the substantial molecular weight and van der Waals forces from the long alkyl chains, suggests that the compound possesses considerable thermal stability.

Interfacial Activity : The molecule's architecture, with a polar Si-O bond and non-polar alkyl and aromatic groups, suggests it may have surface-active properties. The 3-methylphenoxy group can engage in π-π interactions with other aromatic systems or surfaces, while the alkyl chains can interdigitate with non-polar materials. vulcanchem.com This makes such compounds potentially useful as coupling agents, adhesion promoters, or components in specialty lubricants.

In essence, the molecular design of this compound correlates its structure with a multifunctional chemical profile. The interplay between the steric bulk of the alkyl and aryloxy groups and the electronic effects of the phenoxy substituent dictates its chemical phenomena, creating a stable yet reactive molecule tailored for interfacial applications.

Challenges and Future Directions in Ethyl Dihexyl 3 Methylphenoxy Silane Research

Addressing Synthetic Scalability and Purity for Academic Studies of Ethyl(dihexyl)(3-methylphenoxy)silane

The synthesis of asymmetrically substituted silanes like this compound in high purity and on a scale suitable for comprehensive academic investigation remains a primary challenge. The stepwise introduction of four different organic groups around a central silicon atom often leads to a mixture of products, necessitating complex purification procedures.

Synthetic Pathways and Their Challenges:

The synthesis of tetra-substituted silanes can be approached through several methods, each with its own set of advantages and disadvantages. A common strategy involves the sequential reaction of a silicon tetrachloride precursor with different Grignard or organolithium reagents. For this compound, a plausible route would involve:

Reaction of silicon tetrachloride with one equivalent of an ethyl Grignard reagent (e.g., ethylmagnesium bromide).

Subsequent reaction with two equivalents of a hexyl Grignard reagent (e.g., hexylmagnesium bromide).

Finally, reaction with a 3-methylphenoxide salt.

However, controlling the stoichiometry and preventing the formation of symmetrically substituted side products is notoriously difficult. The statistical distribution of products often leads to low yields of the desired asymmetrically substituted silane (B1218182).

Purification Hurdles:

The structural similarity of the desired product and its byproducts, which may differ by only one alkyl or aryl group, makes purification by conventional methods like distillation challenging. The high boiling points of these compounds further complicate the process. Preparative chromatography is often required to achieve the high purity (>99%) necessary for detailed academic studies, but this method is not easily scalable.

Future Directions in Synthesis and Purification:

Future research should focus on developing more selective and scalable synthetic routes. This could involve the use of sterically hindered reagents to control the substitution pattern or the development of novel catalytic systems that favor the formation of the desired product. Additionally, advancements in purification techniques, such as supercritical fluid chromatography or the development of specific crystallization methods, could significantly improve the accessibility of high-purity this compound for research purposes.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Description | Potential Advantages | Potential Challenges |

| Sequential Grignard Reactions | Stepwise addition of ethyl, hexyl, and 3-methylphenoxy Grignard reagents to a silicon halide precursor. | Utilizes readily available starting materials. | Lack of selectivity leading to a mixture of products; purification difficulties. |

| Hydrosilylation | Catalytic addition of a Si-H bond across a double bond. Could be used to introduce the ethyl or hexyl groups. | High atom economy; potential for stereocontrol. | Requires a precursor with a Si-H bond; catalyst sensitivity and cost. |

| Cross-Coupling Reactions | Palladium- or nickel-catalyzed coupling of a silyl (B83357) halide with organometallic reagents. | High functional group tolerance; potential for high selectivity. | Catalyst cost and sensitivity; optimization of reaction conditions required. |

Elucidating Complex Reaction Networks Involving this compound

The reactivity of this compound is expected to be complex, involving multiple potential reaction pathways. A thorough understanding of these reaction networks is crucial for predicting its behavior in various applications and for designing new materials with tailored properties.

Hydrolysis and Condensation:

A key feature of many organosilanes is their susceptibility to hydrolysis, leading to the formation of silanols (Si-OH), which can then undergo condensation to form siloxane (Si-O-Si) linkages. nih.gov The rate and extent of these reactions for this compound would be influenced by the steric hindrance of the dihexyl groups and the electronic effects of the 3-methylphenoxy group. Elucidating the kinetics and thermodynamics of these processes is a significant challenge.

Thermal and Oxidative Stability:

The presence of long alkyl chains (hexyl groups) and an aromatic ring suggests that the thermal and oxidative stability of this compound could be of interest. Understanding its decomposition pathways under various thermal and oxidative stresses is essential for its potential use in high-temperature applications.

Future Research Directions:

Future studies should employ a combination of experimental and computational techniques to map out the reaction networks of this compound. In-situ spectroscopic methods, such as NMR and IR spectroscopy, can be used to monitor the progress of reactions in real-time. nih.gov Computational modeling, including density functional theory (DFT) calculations, can provide valuable insights into reaction mechanisms and transition states. morressier.com

Table 2: Potential Reaction Pathways for this compound

| Reaction Type | Description | Influencing Factors | Potential Products |

| Hydrolysis | Cleavage of the Si-O bond by water. | pH, temperature, solvent. | Ethyl(dihexyl)silanol and 3-methylphenol. |

| Condensation | Reaction of silanol (B1196071) intermediates to form siloxane bonds. | Concentration, catalyst. | Polysiloxanes with varying chain lengths and structures. |

| Thermal Decomposition | Breakage of Si-C or C-C bonds at elevated temperatures. | Temperature, atmosphere. | Smaller silanes, alkanes, and aromatic compounds. |

| Oxidation | Reaction with oxygen, leading to the formation of silicon oxides and other oxygenated products. | Temperature, presence of catalysts. | Silicon dioxide, carbon dioxide, water. |

Expanding the Scope of Academic Applications and Mechanistic Insights for this compound

The unique combination of hydrophobic alkyl chains and a functional aromatic group in this compound suggests a range of potential academic applications that warrant further investigation.

Potential Applications:

Surface Modification: The molecule could be used to create hydrophobic and oleophobic coatings on various substrates. The 3-methylphenoxy group could provide a site for further functionalization or interaction with aromatic surfaces.

Lubricants and Hydraulic Fluids: The long alkyl chains suggest potential as a high-performance lubricant or hydraulic fluid, with the aromatic group possibly enhancing thermal stability.

Dielectric Materials: The nonpolar nature of the molecule could make it a candidate for use as a dielectric fluid in electronic applications.

Precursor for Hybrid Materials: Through controlled hydrolysis and condensation, it could serve as a building block for novel organic-inorganic hybrid materials with tailored properties. mdpi.com

Mechanistic Insights:

A deeper understanding of the structure-property relationships is needed. For instance, how does the interplay between the flexible hexyl chains and the more rigid 3-methylphenoxy group affect the bulk properties of the material? Mechanistic studies on its interaction with surfaces and other molecules will be crucial for designing and optimizing its use in specific applications.

Future Research Directions:

Future work should focus on synthesizing sufficient quantities of the pure compound to enable thorough characterization of its physical and chemical properties. This includes detailed studies of its surface energy, viscosity-temperature behavior, dielectric constant, and thermal stability. Furthermore, exploring its performance in the potential applications listed above through systematic experimental investigations will be a key area of future research.

Emerging Methodologies for Comprehensive Investigation of Novel Organosilanes like this compound

The comprehensive investigation of novel organosilanes requires the application of advanced and emerging analytical methodologies to fully characterize their structure, purity, and dynamic behavior.

Advanced Characterization Techniques:

Multi-dimensional NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) are essential for unambiguously confirming the complex structure of asymmetrically substituted silanes.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition, aiding in purity assessment. Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify impurities. chromatographyonline.com

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are vital for determining the thermal stability and phase behavior of the compound. nih.gov

Surface Analysis Techniques: For applications in surface modification, techniques such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) will be necessary to characterize the resulting coatings.

Computational and High-Throughput Methods:

The integration of computational chemistry with experimental work can accelerate the discovery and development of new organosilanes. morressier.com High-throughput screening methods could be developed to rapidly evaluate the properties of a library of related organosilanes, allowing for the efficient identification of candidates for specific applications.

Future Directions:

The future of organosilane research will likely involve a multi-pronged approach that combines sophisticated synthesis, advanced characterization, and predictive computational modeling. The development of in-situ and operando characterization techniques will be particularly valuable for understanding the behavior of these materials under real-world conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.